molecular formula C8H11ClN2O B174601 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol CAS No. 105827-84-7

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Cat. No.: B174601
CAS No.: 105827-84-7
M. Wt: 186.64 g/mol
InChI Key: OCYPTFVOJTXARY-UHFFFAOYSA-N
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Description

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol is a chemical compound with the molecular formula C8H11ClN2O It features a pyridine ring substituted with a chloro group and an amino-ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 6-chloro-3-pyridinemethanol with an appropriate amine under controlled conditions. One common method includes:

    Starting Material: 6-chloro-3-pyridinemethanol.

    Reagent: An amine, such as ethanolamine.

    Catalyst: A base like sodium hydroxide.

    Solvent: An organic solvent such as ethanol.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro group or modify the pyridine ring.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetaldehyde.

    Reduction: Formation of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethane.

    Substitution: Formation of 2-[(6-Methoxy-pyridin-3-ylmethyl)-amino]-ethanol.

Scientific Research Applications

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and amino-ethanol side chain play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol: Similar structure but with an isopropyl group instead of an ethanol group.

    2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol: Similar structure but with a methyl group instead of an ethanol group.

Uniqueness

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol is unique due to its specific combination of a chloro-substituted pyridine ring and an amino-ethanol side chain. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8-2-1-7(6-11-8)5-10-3-4-12/h1-2,6,10,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYPTFVOJTXARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572300
Record name 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105827-84-7
Record name 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20 grams (0.142 mole) of (6-chloro-3-pyridyl)formaldehyde and 31.3 grams (0.284 mole) of magnesium sulfate in 800 mL of 1,2-dichloroethane was stirred and 13.0 grams (0.213 mole) of 2-aminoethan-1-ol was added. Upon completion of addition, the reaction mixture was stirred for six hours, and 45.1 grams (0.213 mole) of sodium triacetoxyborohydride was added. Following the addition, the reaction mixture was stirred for about 72 hours, and then it was diluted with 250 mL of an aqueous solution comprised of 125 mL of an aqueous solution saturated with sodium chloride and 125 mL of water. The organic layer was separated and the aqueous layer was washed with ten 100 mL portions of 25% isopropanol in methylene chloride. The combined washes were dried with sodium sulfate and concentrated under reduced pressure to a residue. The residue was purified with column chromatography on silica gel. Elution was accomplished using mixtures of 5% methanol and 20% methanol in methylene chloride as eluants. The appropriate fractions were combined and concentrated under reduced pressure, yielding 9.8 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
45.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
125 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

This compound was made in a manner analogous to that set forth in Step A of Example 2, using 8.5 grams (0.060 mole) of (6-chloro-3-pyridyl)formaldehyde (known compound), 4.4 grams (0.072 mole) of 2-aminoethan-1-ol, 4.9 grams (0.048 mole) of triethylamine, 14.4 grams (0.119 mole) of magnesium sulfate, and 13.6 grams (0.360 mole) of sodium borohydride in 150 mL of methanol. The yield of the subject compound was about 11.3 grams, which included an impurity of about 10% by weight. The NMR spectrum was consistent with the proposed structure.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Four
Quantity
13.6 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

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